2-(Dibenzylamino)acetic acid
CAS No.: 17360-47-3
Cat. No.: VC21060442
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17360-47-3 |
---|---|
Molecular Formula | C16H17NO2 |
Molecular Weight | 255.31 g/mol |
IUPAC Name | 2-(dibenzylamino)acetic acid |
Standard InChI | InChI=1S/C16H17NO2/c18-16(19)13-17(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,19) |
Standard InChI Key | QDWVRVNMKUFQJL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C[NH+](CC2=CC=CC=C2)CC(=O)[O-] |
Introduction
Chemical Identity and Structure
Basic Information
2-(Dibenzylamino)acetic acid is an organic compound with CAS number 17360-47-3. The molecular structure consists of two benzyl groups attached to a nitrogen atom, which is further bonded to a -CH₂COOH (acetic acid) group. The compound can be classified as an amino acid derivative, specifically a tertiary amine with carboxylic acid functionality.
Physical and Chemical Properties
The compound exhibits characteristics typical of both amines and carboxylic acids. As a tertiary amine, it possesses basic properties, while the carboxylic acid group contributes acidic characteristics, making it an amphoteric compound. The presence of two benzyl groups provides considerable hydrophobicity to the molecule.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₇NO₂ |
Molecular Weight | 255.31 g/mol |
Physical State | Solid at room temperature |
Solubility | Limited solubility in water, soluble in organic solvents |
Functional Groups | Tertiary amine, Carboxylic acid |
Synthetic Methodologies
General Synthetic Routes
The synthesis of 2-(Dibenzylamino)acetic acid typically involves the nucleophilic substitution reaction between dibenzylamine and a suitable derivative of acetic acid. This can be achieved through several synthetic routes, with the most common being the reaction of dibenzylamine with chloroacetic acid or its derivatives.
Reaction Conditions
The reaction generally proceeds under basic conditions to facilitate the nucleophilic substitution. The basic environment helps deprotonate the carboxylic acid and enhances the nucleophilicity of the dibenzylamine nitrogen. The general reaction can be represented as:
(C₆H₅CH₂)₂NH + ClCH₂COOH → (C₆H₅CH₂)₂NCH₂COOH + HCl
This reaction typically requires moderate heating and an appropriate solvent system to achieve good yields.
Acid-Base Properties
Zwitterionic Behavior
Due to its amphoteric nature, 2-(Dibenzylamino)acetic acid can exist as a zwitterion under certain pH conditions, where the carboxylic acid group is deprotonated (COO⁻) and the amine group is protonated (NH⁺). This behavior is similar to that observed in amino acids, although the tertiary amine in this compound would require a considerably lower pH to become fully protonated compared to primary amino acids.
Applications in Scientific Research
Organic Synthesis
2-(Dibenzylamino)acetic acid serves as a valuable building block in organic synthesis. The presence of both amine and carboxylic acid functionalities makes it a versatile intermediate for the preparation of more complex molecules. The carboxylic acid group can participate in esterification, amidation, and reduction reactions, while the tertiary amine can undergo alkylation or oxidation.
Biochemical Research
In biochemical research, the compound may be utilized for studying enzyme-substrate interactions. The structural similarity to certain amino acids, coupled with the hydrophobic benzyl groups, makes it potentially interesting for investigating binding pockets in enzymes that interact with amino acids or their derivatives.
Chemical Reactions
Carboxylic Acid Reactions
As a carboxylic acid, 2-(Dibenzylamino)acetic acid can undergo typical reactions of this functional group:
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Esterification: Reaction with alcohols to form esters
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Amidation: Reaction with amines to form amides
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Reduction: Conversion to alcohols using suitable reducing agents
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Salt formation: Reaction with bases to form carboxylate salts
Amine Reactions
The tertiary amine functionality can participate in several reactions:
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Alkylation: Further alkylation to form quaternary ammonium salts
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Oxidation: Oxidation to form N-oxides
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Coordination: Acting as a ligand for metal ions due to the lone pair on nitrogen
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Acid-base reactions: Formation of ammonium salts with acids
Structural Analogs and Comparative Analysis
Related Compounds
Several compounds share structural similarities with 2-(Dibenzylamino)acetic acid:
Compound | Structural Difference | Comparative Properties |
---|---|---|
Dibenzylamine | Lacks the acetic acid moiety | More basic, less water-soluble |
N,N-Dibenzylglycine | Identical (alternative name) | Same properties |
2-(Dibenzylamino)ethanol | Has alcohol instead of carboxylic acid | Less acidic, different reactivity pattern |
Benzylglycine | Has only one benzyl group | More water-soluble, different steric properties |
Structure-Property Relationships
The presence of two benzyl groups attached to the nitrogen atom significantly influences the compound's properties:
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Increased hydrophobicity compared to simple amino acids
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Steric hindrance around the nitrogen atom
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Enhanced π-stacking possibilities due to the aromatic rings
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Decreased basicity of the nitrogen compared to primary or secondary amines
Analytical Methods for Identification
Spectroscopic Analysis
Various spectroscopic techniques can be employed for the identification and characterization of 2-(Dibenzylamino)acetic acid:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show characteristic signals for the aromatic protons of the benzyl groups, the methylene bridges, and the acetic acid moiety.
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Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the carboxylic acid group (C=O stretch around 1700-1725 cm⁻¹) and the C-N stretching of the tertiary amine.
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Mass Spectrometry: Would show a molecular ion peak at m/z 255, with fragmentation patterns involving the loss of benzyl groups and the carboxylic acid group.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used for the separation and quantification of 2-(Dibenzylamino)acetic acid in mixtures. For GC analysis, derivatization might be necessary due to the presence of the carboxylic acid group.
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